![molecular formula C6H7ClN2 B1330711 2-Amino-5-chloro-3-methylpyridine CAS No. 20712-16-7](/img/structure/B1330711.png)
2-Amino-5-chloro-3-methylpyridine
Overview
Description
“2-Amino-5-chloro-3-methylpyridine” is a chemical compound that is used as an intermediate in various chemical reactions . It is a derivative of pyridine, which is a basic heterocyclic organic compound. The compound has a chlorine atom at the 5th position, a methyl group at the 3rd position, and an amino group at the 2nd position of the pyridine ring .
Synthesis Analysis
The synthesis of “2-Amino-5-chloro-3-methylpyridine” can be achieved through various methods. One such method involves the reaction of 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound . Another method involves the reaction of 2-amino-3-methylpyridine with hydrogen bromide .
Molecular Structure Analysis
The molecular formula of “2-Amino-5-chloro-3-methylpyridine” is C6H7ClN2 . It has a molecular weight of 142.59 g/mol . The structure consists of a pyridine ring with a chlorine atom at the 5th position, a methyl group at the 3rd position, and an amino group at the 2nd position .
Scientific Research Applications
Agrochemical Synthesis
This compound plays a crucial role in the synthesis of agrochemicals. Its derivatives are used in the protection of crops from pests, with several agrochemical products containing this moiety having acquired ISO common names. The unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound is also used in veterinary medicine. It serves as an intermediate in the synthesis of medications for animals, contributing to the health and well-being of livestock and pets.
Each of these applications demonstrates the versatility and importance of 2-Amino-5-chloro-3-methylpyridine in scientific research and industry. Its role as an intermediate in various syntheses highlights its significance in the development of new products and solutions across multiple fields. Information adapted from TCI Chemicals and other scientific literature .
Safety And Hazards
Future Directions
The future directions for “2-Amino-5-chloro-3-methylpyridine” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, it can be used to synthesize fluorine-containing pyridine pesticides, which are considered the mainstay of the latest generation of pesticides .
properties
IUPAC Name |
5-chloro-3-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZBTBLHYPSFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325478 | |
Record name | 2-Amino-5-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3-methylpyridine | |
CAS RN |
20712-16-7 | |
Record name | 20712-16-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chloro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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